5-bromo-6-methyl-1H-benzo[d]imidazole
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Overview
Description
5-Bromo-6-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound It consists of a benzimidazole core structure with a bromine atom at the 5th position and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-bromo-2-methylbenzene-1,2-diamine with formic acid or formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
5-Bromo-6-methyl-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer, antimicrobial, and antiviral agents.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological system and the specific derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-benzo[d]imidazole
- 6-Methyl-1H-benzo[d]imidazole
- 5-Chloro-6-methyl-1H-benzo[d]imidazole
Comparison
Compared to similar compounds, 5-bromo-6-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and methyl substituents. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets, while the methyl group can affect its lipophilicity and membrane permeability.
Biological Activity
5-Bromo-6-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Structure and Properties
The molecular formula of this compound is C8H7BrN2, with a molecular weight of approximately 215.06 g/mol. The compound features a benzimidazole core, characterized by a bicyclic structure that includes both benzene and imidazole rings. The presence of bromine and methyl substituents enhances its reactivity and biological profile.
Antibacterial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antibacterial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.9 to 12.5 µg/mL, indicating potent antibacterial activity .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | < 3.9 |
Escherichia coli | 3.9 - 12.5 |
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be between 2.43 to 14.65 µM, demonstrating significant cytotoxic effects .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 2.43 - 7.84 |
HepG2 | 4.98 - 14.65 |
The mechanism of action for this compound involves its interaction with various molecular targets, such as enzymes and receptors. As a substituted imidazole, it may act through several pathways:
- Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity.
- Microtubule Destabilization : Some studies suggest that it can disrupt microtubule assembly, which is crucial for cell division .
Study on Anticancer Activity
A significant study evaluated the effects of several benzimidazole derivatives on cancer cell lines. Among these derivatives, compounds similar to this compound showed promising results in inducing apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM. The study also noted enhanced caspase-3 activity, indicating the compound's potential as an apoptosis inducer .
Study on Antibacterial Efficacy
In another study focusing on antibacterial properties, various benzimidazole derivatives were tested against drug-resistant strains of bacteria. The results indicated that compounds like this compound exhibited strong activity against MRSA strains with MIC values significantly lower than those of conventional antibiotics .
Properties
IUPAC Name |
5-bromo-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHHVSZEBVWTRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609786 |
Source
|
Record name | 5-Bromo-6-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116106-16-2 |
Source
|
Record name | 5-Bromo-6-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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